molecular formula C7H16Cl2N2O B8248210 cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride

cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride

Cat. No.: B8248210
M. Wt: 215.12 g/mol
InChI Key: DASPSLWJQSFRBW-VJBFUYBPSA-N
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Description

Properties

IUPAC Name

(4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPSLWJQSFRBW-VJBFUYBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H]2[C@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium(II)-Catalyzed [3+3]-Annulation

A prominent method involves rhodium(II) octanoate -catalyzed [3+3]-annulation between cyclic nitronates (e.g., 5,6-dihydro-4H-1,2-oxazine N-oxides) and vinyl diazoacetates. This reaction proceeds at room temperature in tetrahydrofuran (THF), yielding 4a,5,6,7-tetrahydro-2H-oxazino[2,3-b][1,oxazines with >90% diastereoselectivity. Subsequent treatment with 1,8-diazabicycloundec-7-ene (DBU) and methanol induces ring contraction, forming the pyrrolo[3,4-b][1,oxazine core.

Reaction Conditions:

  • Catalyst: Rh₂(oct)₄ (2 mol%)

  • Solvent: THF, RT, 12 h

  • Post-annulation: DBU (1.2 equiv), MeOH, 50°C, 2 h

  • Yield: 68–75% over two steps

Ruthenium-Assisted Cyclization

Alternative routes employ ruthenium chloride (RuCl₃) to facilitate cyclization of epoxide-amine adducts. For instance, cis-epoxysuccinic acid reacts with methylamine under RuCl₃ catalysis, forming the pyrrolidine ring before oxazine closure. This method emphasizes mild conditions (40–60°C) to prevent racemization.

Optimized Parameters:

  • Catalyst: RuCl₃·H₂O (5 mol%)

  • Temperature: 50°C, 24 h

  • Solvent: Ethanol/water (9:1)

  • Yield: 82%

Functional Group Transformations and Salt Formation

Methyl Group Introduction

The 4-methyl substituent is introduced via alkylation of secondary amines using methyl iodide or dimethyl sulfate. For example, treatment of the free base 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,oxazine with methyl iodide in the presence of potassium carbonate yields the methylated product.

Conditions:

  • Alkylating agent: CH₃I (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 60°C, 6 h

  • Yield: 78%

Dihydrochloride Salt Preparation

The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride (HCl) in ethyl acetate or diethyl ether. Stoichiometric HCl (2.1 equiv) ensures complete protonation of the bicyclic amine.

Procedure:

  • Free base (1.0 equiv) dissolved in EtOAc

  • HCl gas bubbled through solution at 0°C

  • Precipitation filtered, washed with cold EtOAc

  • Purity: >99% (HPLC)

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) or recrystallization from ethanol/water mixtures. The dihydrochloride salt exhibits high solubility in polar solvents (e.g., DMSO, H₂O) but limited solubility in apolar solvents.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 2H, oxazine H), 3.45–3.30 (m, 2H, pyrrolidine H), 2.95 (s, 3H, N-CH₃), 2.60–2.40 (m, 4H, bridgehead H)

  • ESI-MS : m/z 179.1 [M+H]⁺ (free base), 215.1 [M+H]⁺ (dihydrochloride)

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)DiastereoselectivityKey Advantage
Rh(II)-AnnulationRh₂(oct)₄68–75>90%Stereochemical control
RuCl₃ CyclizationRuCl₃·H₂O82N/AMild conditions
Alkylation/HCl Salt78N/AHigh-purity salt formation

Chemical Reactions Analysis

Types of Reactions

cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with desired properties.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit activity against certain bacterial strains.
  • Anticancer Properties : Preliminary investigations indicate that it may affect cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored as a potential therapeutic agent due to its unique structural features. Its ability to interact with biological targets makes it a candidate for drug development aimed at various diseases.

Industrial Applications

In industry, cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria.
  • Anticancer Research : Research involving cell lines indicated that the compound could inhibit tumor growth through apoptosis induction.
  • Material Science Application : The compound has been integrated into polymer systems to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • CAS No.: 138027-03-9 (base compound) .
  • Molecular Formula : C₆H₁₂N₂O (base); C₆H₁₄Cl₂N₂O (dihydrochloride).
  • Configuration : The compound features a bicyclic pyrrolo[3,4-b][1,4]oxazine core with a cis-configured methyl group at position 4. The dihydrochloride salt enhances solubility and stability.

Comparison with Structurally Similar Compounds

Trans-Isomer: trans-4-Methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; Dihydrochloride

  • CAS No.: 1383453-67-5 .
  • Molecular Formula : C₇H₁₆Cl₂N₂O (dihydrochloride form).
  • Solubility: Both dihydrochloride salts exhibit high aqueous solubility, but the trans isomer may display distinct crystallinity due to packing differences. Applications: The trans isomer is marketed as a pharmaceutical intermediate, while the cis isomer’s biological activity remains less explored .

Pyrimido[5,4-b][1,4]oxazine Derivatives

Examples: Compounds 19–23 from (e.g., fluorophenyl-substituted variants) .

Parameter Target cis-Compound Pyrimido-Oxazine Derivatives
Core Structure Pyrrolo-oxazine Pyrimido-oxazine
Aromaticity Non-aromatic bicyclic Aromatic pyrimidine ring
Substituents Methyl group Fluorophenyl, piperidine, pyrimidine
Molecular Weight (Base) ~158 g/mol 400–500 g/mol
Biological Activity Not reported Potent GPR119 agonists (EC₅₀ < 100 nM)

Key Insights :

  • Pyrimido-oxazines exhibit enhanced aromatic interactions due to the pyrimidine ring, improving binding affinity to targets like GPR117.
  • Bulkier substituents (e.g., fluorophenyl) increase lipophilicity, influencing pharmacokinetics .

Dihydropyrrole Derivatives

Examples: Organocatalytic dihydropyrroles (e.g., (2R,3R)-methyl-3-cyclohexyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole-2-carboxylate) .

Parameter Target cis-Compound Dihydropyrroles
Ring System Bicyclic oxazine-pyrrole Monocyclic dihydropyrrole
Stereochemistry Cis-configuration High enantiomeric excess (e.g., 99:1 er)
Synthetic Method Traditional cyclization Organocatalytic [3+2] cycloaddition
Applications Intermediate Chiral building blocks for pharmaceuticals

Pyrrolo-Pyrrole Derivatives

Example: cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS 445310-01-0) .

Parameter Target cis-Compound Pyrrolo-Pyrrole Derivative
Core Structure Pyrrolo-oxazine Pyrrolo-pyrrole
Functional Groups Methyl, oxazine Cbz-protected amine
Molecular Formula C₆H₁₄Cl₂N₂O C₉H₈N₆O
Applications Unspecified Protected intermediate for peptide synthesis

Key Research Findings

Stereochemical Impact : The cis configuration in the target compound may confer unique conformational rigidity compared to trans isomers, influencing binding to biological targets .

Salt Forms : Dihydrochloride salts improve solubility but may alter crystallization behavior compared to free bases or other salts (e.g., tosylates) .

Biological Relevance : While pyrimido-oxazines show potent agonist activity (EC₅₀ < 100 nM), the target cis-pyrrolo-oxazine’s activity remains underexplored, suggesting a gap for future studies .

Biological Activity

cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride (CAS: 2245360-34-1) is a chemical compound belonging to the class of oxazines. Its unique structure and potential biological activities make it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride is C7H16Cl2N2O with a molecular weight of 215.12 g/mol. The compound is characterized by its dihydrochloride salt form which enhances its solubility and stability in biological assays .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential pharmacological applications. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

A study assessed various oxazine derivatives for their antimicrobial properties. Although specific data on cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine; dihydrochloride was not explicitly detailed in the literature reviewed, oxazines generally exhibit varying degrees of antimicrobial activity against pathogens such as bacteria and fungi .

Anticancer Potential

Research into related compounds has indicated that oxazine derivatives can possess anticancer properties. For instance, studies have shown that certain fused oxazine structures exhibit significant cytotoxicity against various cancer cell lines. While direct evidence for cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine's anticancer effects is sparse, it is hypothesized that its structural characteristics may confer similar properties .

Neuropharmacological Effects

The potential neuropharmacological effects of oxazines have been explored in several studies. Compounds with similar structures have been investigated for their interactions with G-protein coupled receptors (GPCRs), which are crucial in neuropharmacology. These interactions can lead to various physiological responses including analgesic effects and modulation of neurotransmitter release .

Case Studies

Several case studies have highlighted the relevance of oxazines in drug development:

  • Synthesis and Evaluation of Antimycobacterial Activity : A study synthesized new oxazine derivatives and evaluated their activity against Mycobacterium tuberculosis. While cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine was not specifically tested in this context, the methodology provides a framework for future investigations into similar compounds .
  • Antitumor Activity Against Human Cell Lines : Research focusing on structurally related compounds demonstrated significant antitumor activity against renal and breast cancer cell lines. These findings suggest a need for further exploration into the specific effects of cis-4-methyl derivatives .

Data Summary Table

PropertyValue/Description
Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12 g/mol
CAS Number 2245360-34-1
Biological Activities Antimicrobial (potential), Anticancer (potential), Neuropharmacological effects (potential)

Q & A

Q. How can the synthetic yield of cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine dihydrochloride be optimized?

Methodological Answer :

  • Step 1 : Optimize reaction conditions (solvent polarity, temperature) based on analogous pyrrolo-oxazine syntheses. For example, polar aprotic solvents like DMF may enhance cyclization efficiency .
  • Step 2 : Monitor intermediates using LC-MS or TLC to identify bottlenecks. Evidence from dihydroimidazo-pyridine synthesis shows that intermediate stability impacts final yield .
  • Step 3 : Purify via recrystallization in ethanol/water systems, as demonstrated for structurally related octahydropyrrolo-oxazine intermediates (purity ≥99% achieved) .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the cis-configuration?

Methodological Answer :

  • NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to confirm spatial proximity of methyl (C4) and adjacent hydrogens (C3, C4a). For example, NOE correlations between axial methyl and H5/H7a protons validate the cis-configuration .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., (4aS,7aS)-octahydropyrrolo-oxazine derivatives) to establish absolute configuration .

Q. How can impurities in the dihydrochloride salt be identified and quantified?

Methodological Answer :

  • HPLC-MS with Charged Aerosol Detection (CAD) : Detect non-UV-active impurities (e.g., residual solvents or counterions). Reference standards for related pyrrolo-oxazine impurities (e.g., MM0421.03 dihydrochloride derivatives) can guide method development .
  • Ion Chromatography : Quantify chloride content to verify stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How does the protonation state of the pyrrolo-oxazine core influence its reactivity in downstream functionalization?

Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map proton affinity at N3 and N8 positions. Studies on similar bicyclic amines show that protonation at N3 enhances electrophilicity for alkylation reactions .
  • pH-Dependent Kinetics : Monitor reaction rates of the dihydrochloride salt with electrophiles (e.g., acyl chlorides) under varying pH (2–7) to identify optimal protonation states .

Q. What mechanistic insights explain contradictory regioselectivity in alkylation reactions of the pyrrolo-oxazine scaffold?

Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled methyl groups to track migratory pathways during alkylation. For example, competing N- vs. O-alkylation in thiadiazolo-oxazine derivatives was resolved via 13C^{13}\text{C} NMR .
  • Steric Maps : Generate steric hindrance profiles (e.g., using molecular volume calculations) to predict accessibility of reactive sites. Bulkier substituents at C4a may block axial attack .

Q. How can in vitro metabolic stability of the dihydrochloride salt be assessed for pharmacological applications?

Methodological Answer :

  • Hepatocyte Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-HRMS. Structural analogs like finafloxacin intermediates show CYP3A4-mediated oxidation at the methyl group .
  • Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates formed during oxidation .

Data Contradiction Resolution

Q. Discrepancies in reported melting points for pyrrolo-oxazine dihydrochloride derivatives: How to validate?

Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry (DSC) to distinguish polymorphic forms. For example, 7-bromo-3,4-dihydro-2H-pyrido-oxazine exhibits mp variability (116–119°C) due to hydrate formation .
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity, as hydrochloride salts often absorb moisture, altering observed mp .

Q. Conflicting bioactivity data across cell lines: How to design robust assays?

Methodological Answer :

  • Orthogonal Assays : Combine impedance-based cytotoxicity (e.g., xCELLigence) with ATP-luminescence (CellTiter-Glo) to differentiate cytostatic vs. cytotoxic effects .
  • Buffer Optimization : Adjust chloride ion concentration to account for dihydrochloride salt dissociation in media, which impacts bioavailability .

Computational & Structural Studies

Q. Can molecular docking predict binding affinity of the dihydrochloride salt to bacterial topoisomerases?

Methodological Answer :

  • Docking Protocols : Use AutoDock Vina with hydration-aware scoring. The protonated amine groups (N3/N8) form salt bridges with conserved aspartate residues in topoisomerase IV, as seen in fluoroquinolone intermediates .
  • MD Simulations : Run 100-ns simulations to assess stability of the ligand-enzyme complex. RMSD <2 Å over time confirms pose reliability .

Q. How does the oxazine ring puckering affect conformational stability?

Methodological Answer :

  • Conformational Sampling : Perform metadynamics to map free-energy landscapes. Chair-like puckering (C4a-C7a axis) minimizes steric clash between methyl and adjacent hydrogens .
  • Variable-Temperature NMR : Monitor 1H^{1}\text{H} signal splitting at 25–60°C to detect ring-flipping barriers (>60 kJ/mol indicates rigidity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.